![molecular formula C17H23NO7S B049217 L-Aspartic acid bis-allyl ester p-toluenesulfonate salt CAS No. 125229-60-9](/img/structure/B49217.png)
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt
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Description
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (L-AspBAPTS) is a synthetic compound used in various scientific research applications. It is a stable, non-toxic, and water-soluble compound that has been studied for its biochemical and physiological effects.
Scientific Research Applications
- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt can be used as a monomer in polymerization reactions. Its allyl groups allow for cross-linking, leading to the formation of biocompatible and biodegradable polymers. These polymers find applications in drug delivery systems, tissue engineering scaffolds, and wound healing materials .
- Researchers have explored using this compound as a building block for drug carriers. By incorporating it into polymeric nanoparticles or hydrogels, drug molecules can be encapsulated and released in a controlled manner. The biocompatibility and tunable properties of these systems make them promising for targeted drug delivery .
- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is employed in the formulation of photocurable resins. These resins can be 3D-printed or used for dental restorations. The allyl ester groups participate in photopolymerization reactions, resulting in strong and durable materials .
- The compound’s allyl functionality allows it to be grafted onto surfaces or incorporated into coatings. Researchers have explored its use in modifying biomaterial surfaces, enhancing biocompatibility, and preventing bacterial adhesion .
- By attaching imaging moieties (such as fluorescent dyes or radionuclides) to L-Aspartic acid bis-allyl ester p-toluenesulfonate salt, it can serve as a contrast agent for various imaging techniques (e.g., MRI, PET, or fluorescence imaging). These agents aid in visualizing tissues, tumors, or specific cell types .
- The compound’s carboxylic acid group can act as a ligand for metal catalysts. Researchers have explored its use in asymmetric catalysis, where it participates in enantioselective reactions. Additionally, it can serve as a chiral auxiliary in organic synthesis .
Polymer Chemistry and Materials Science
Drug Delivery Systems
Photocurable Resins and Dental Materials
Surface Modification and Coatings
Biomedical Imaging Agents
Catalysis and Organic Synthesis
properties
IUPAC Name |
bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMVHRLCZAUDM-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585063 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt | |
CAS RN |
125229-60-9 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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